molecular formula C10H14N6O3 B224890 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine CAS No. 14028-83-2

2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine

Cat. No. B224890
CAS RN: 14028-83-2
M. Wt: 385.6 g/mol
InChI Key: JIOANIMIHOHTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine, also known as ACR16, is a compound that has been studied for its potential use in treating various neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine may also modulate other neurotransmitter systems, including glutamate and GABA.
Biochemical and Physiological Effects:
2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine has been shown to have several biochemical and physiological effects. In animal models, 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine has been shown to increase dopamine and acetylcholine levels in the prefrontal cortex. 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine has also been shown to increase brain-derived neurotrophic factor (BDNF) levels in the hippocampus. 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine may also have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine has several advantages for lab experiments. It has a high affinity for dopamine and serotonin receptors, making it a useful tool for studying these systems. 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine is also relatively selective for dopamine D2 and serotonin 5-HT2A receptors, which reduces the risk of off-target effects. However, 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine is also not commercially available, which may make it difficult for some researchers to obtain.

Future Directions

There are several future directions for research on 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine. One area of interest is the potential use of 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine in treating Alzheimer's disease. 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine has been shown to reduce amyloid-beta levels in animal models, suggesting that it may have disease-modifying effects. Another area of interest is the potential use of 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine in combination with other drugs. 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine has been shown to enhance the effects of antipsychotic drugs in animal models, suggesting that it may have synergistic effects with other drugs. Finally, further studies are needed to fully understand the mechanism of action of 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine and its potential therapeutic uses.

Synthesis Methods

The synthesis of 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine involves several steps. First, 4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexanone is synthesized using a Grignard reaction. This intermediate is then reacted with N,N-dimethylallylamine to form the final product, 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine. The synthesis of 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine has been optimized to increase yield and purity.

Scientific Research Applications

2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine has been studied for its potential use in treating various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. In animal models, 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine has been shown to improve cognitive function and reduce symptoms of schizophrenia. 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine has also been shown to have antidepressant effects in animal models. In vitro studies have suggested that 2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine may have neuroprotective effects.

properties

CAS RN

14028-83-2

Product Name

2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine

Molecular Formula

C10H14N6O3

Molecular Weight

385.6 g/mol

IUPAC Name

N,N-dimethyl-4-penta-2,4-dienyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine

InChI

InChI=1S/C28H35N/c1-5-7-10-20-24-26(22-16-11-8-12-17-22)21-27(29(3)4)25(15-6-2)28(24)23-18-13-9-14-19-23/h5-14,16-19,24-28H,1-2,15,20-21H2,3-4H3

InChI Key

JIOANIMIHOHTAS-UHFFFAOYSA-N

SMILES

CN(C)C1CC(C(C(C1CC=C)C2=CC=CC=C2)CC=CC=C)C3=CC=CC=C3

Canonical SMILES

CN(C)C1CC(C(C(C1CC=C)C2=CC=CC=C2)CC=CC=C)C3=CC=CC=C3

synonyms

2-Allyl-N,N-dimethyl-4-(2,4-pentadien-1-yl)-3,5-diphenylcyclohexan-1-amine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.